molecular formula C8H15N3 B1437151 4-(Dimethylamino)piperidine-4-carbonitrile CAS No. 1082240-13-8

4-(Dimethylamino)piperidine-4-carbonitrile

Cat. No. B1437151
CAS RN: 1082240-13-8
M. Wt: 153.22 g/mol
InChI Key: NOHFNNLNFGDGMP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)piperidine-4-carbonitrile is a chemical compound with molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors . It is utilized as a mechanism for reducing the effects of alcohol dependence .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(dimethylamino)-4-piperidinecarbonitrile . The InChI code is 1S/C8H15N3/c1-11(2)8(7-9)3-5-10-6-4-8/h10H,3-6H2,1-2H3 and the InChI key is NOHFNNLNFGDGMP-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-(Dimethylamino)piperidine-4-carbonitrile: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to nucleophilic substitution reactions, which are fundamental in building complex molecules. For instance, it can be used to synthesize piperidine derivatives that are prevalent in a range of therapeutic drugs, including antihistamines, analgesics, and antipsychotics .

Catalyst in Organic Reactions

This compound serves as an effective catalyst in organic synthesis. Its dimethylamino group can act as a base, facilitating the deprotonation of substrates and thus promoting a variety of chemical reactions. It is particularly useful in the synthesis of pyran annulated heterocycles, which are important in medicinal chemistry .

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

The molecular features of 4-(Dimethylamino)piperidine-4-carbonitrile are associated with the modulation of NMDA receptors. These receptors play a crucial role in synaptic plasticity, memory function, and neurodegeneration. Research indicates that compounds like this can be used to develop treatments for conditions such as Alzheimer’s disease and other cognitive disorders .

Alcohol Dependence Treatment

There is potential for using 4-(Dimethylamino)piperidine-4-carbonitrile in the treatment of alcohol dependence. Its interaction with polyamine sites on NMDA receptors suggests it could be used to reduce the effects of alcohol withdrawal and dependence, providing a new avenue for addiction therapy .

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

4-(dimethylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-11(2)8(7-9)3-5-10-6-4-8/h10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHFNNLNFGDGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCNCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)piperidine-4-carbonitrile

CAS RN

1082240-13-8
Record name 4-(dimethylamino)piperidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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